molecular formula C4H2BrClIN3 B1374935 3-Bromo-6-chloro-5-iodopyrazin-2-amine CAS No. 1251941-18-0

3-Bromo-6-chloro-5-iodopyrazin-2-amine

Cat. No.: B1374935
CAS No.: 1251941-18-0
M. Wt: 334.34 g/mol
InChI Key: YXQYTWWGBBHZBS-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-iodopyrazin-2-amine is a heterocyclic organic compound with the molecular formula C4H2BrClIN3. It is a derivative of pyrazine, characterized by the presence of bromine, chlorine, and iodine atoms attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-5-iodopyrazin-2-amine typically involves multi-step reactions starting from 2-aminopyrazine. One common method includes the regioselective halogenation of 2-aminopyrazine using lithium iodide and Selectfluor in N,N-dimethylformamide (DMF) at 15°C for 3 hours. The mixture is then subjected to further reactions with copper(I) iodide and FSO2CF2CO2Me at 100°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation and purification steps as those used in laboratory synthesis. The process would be scaled up to accommodate larger quantities, with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-iodopyrazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring or the attached halogens.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like DMF or DMSO and may require catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrazine derivatives, while oxidation reactions may produce pyrazine N-oxides.

Scientific Research Applications

3-Bromo-6-chloro-5-iodopyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-iodopyrazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The halogen atoms may play a role in enhancing the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-iodopyrazin-2-amine
  • 3-Iodo-2,5-dimethylpyrazine
  • 2-Iodo-5-methylpyrazine
  • 2-Iodo-3,5-dimethylpyrazine

Uniqueness

3-Bromo-6-chloro-5-iodopyrazin-2-amine is unique due to the presence of three different halogen atoms on the pyrazine ring. This unique halogenation pattern can impart distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-6-chloro-5-iodopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClIN3/c5-1-4(8)10-2(6)3(7)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQYTWWGBBHZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)I)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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